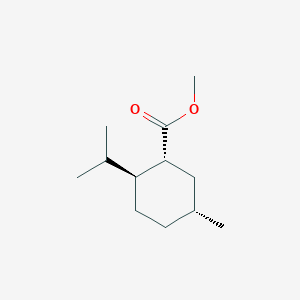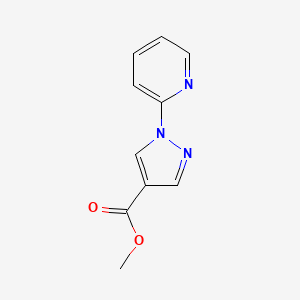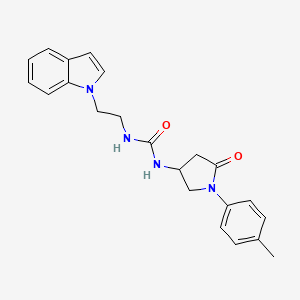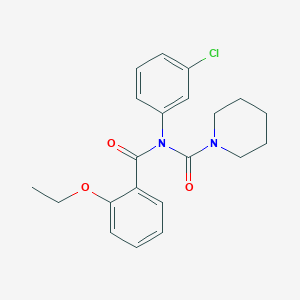
Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate, also known as Methyl jasmonate (MeJA), is a natural plant hormone that plays a significant role in plant growth, development, and defense mechanisms. MeJA is a volatile organic compound that is synthesized from jasmonic acid and is found in a wide range of plant species. In recent years, MeJA has gained attention for its potential applications in scientific research due to its diverse biological activities.
作用机制
MeJA exerts its biological activities by binding to and activating jasmonate receptors in plant and animal cells. In plants, MeJA regulates gene expression and activates defense mechanisms against herbivores and pathogens. In animals, MeJA has been found to regulate immune responses and modulate the activities of various enzymes.
Biochemical and Physiological Effects:
MeJA has been shown to have diverse biochemical and physiological effects. It has been found to regulate the biosynthesis of secondary metabolites such as terpenoids and alkaloids in plants. In animals, MeJA has been found to regulate the activities of various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. MeJA has also been found to modulate the activities of ion channels and transporters in animal cells.
实验室实验的优点和局限性
MeJA has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. MeJA is also readily available and can be easily incorporated into various experimental systems. However, MeJA has some limitations, including its potential to induce non-specific effects and the need for careful optimization of experimental conditions.
未来方向
MeJA has several potential applications in scientific research, including drug discovery, plant biotechnology, and environmental science. Future research could focus on elucidating the molecular mechanisms underlying the diverse biological activities of MeJA and developing new methods for its synthesis and purification. Additionally, MeJA could be explored for its potential applications in food preservation, animal health, and human health.
合成方法
MeJA can be synthesized in various ways, including chemical synthesis, microbial fermentation, and plant extraction. The most common method of synthesis is chemical synthesis, where jasmonic acid is converted into MeJA using a reagent such as diazomethane. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce MeJA. Plant extraction involves the isolation of MeJA from plant tissues using organic solvents.
科学研究应用
MeJA has been extensively studied for its potential applications in scientific research. It has been found to have diverse biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. MeJA has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
methyl (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)10-6-5-9(3)7-11(10)12(13)14-4/h8-11H,5-7H2,1-4H3/t9-,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNSSGPONUMHFZ-OUAUKWLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2842128.png)
![N'-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2842129.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2842132.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2842133.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2842135.png)


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2842141.png)
![N-(4-ethoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842142.png)

![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride](/img/structure/B2842148.png)